6-Chloro-7H-pyrrolo[2,3-D]pyrimidine
Description
Molecular Framework and Heterocyclic System Analysis
The molecular framework of this compound is characterized by a bicyclic structure comprising a pyrrole ring fused to a pyrimidine ring, forming a stable aromatic heterocyclic system. The compound exhibits the molecular formula C6H4ClN3 with a molecular weight of 153.57 grams per mole, as documented in comprehensive chemical databases. The heterocyclic system analysis reveals that this compound belongs to the broader category of pyrrolopyrimidines, which are recognized for their structural similarity to purine bases while maintaining distinct electronic and chemical properties.
The pyrrole portion of the molecule contributes a five-membered ring containing one nitrogen atom, while the pyrimidine component provides a six-membered ring with two nitrogen atoms. This fusion creates a bicyclic aromatic system that demonstrates enhanced stability through extended conjugation across both rings. The electronic structure of pyrrolopyrimidines has been described as purine-like, yet these compounds lack a nitrogen atom at the 7-position, which fundamentally alters their chemical behavior compared to traditional purine derivatives. The aromaticity of this system follows Hückel's rule, with the compound possessing six π electrons distributed across the fused ring structure.
The chlorine substituent at the 6-position significantly influences the electronic distribution within the molecule, creating an electron-withdrawing effect that enhances the electrophilic character of adjacent carbon atoms. This substitution pattern is particularly noteworthy because it affects both the chemical reactivity and physical properties of the compound. The positioning of the chlorine atom creates specific steric and electronic interactions that distinguish this isomer from other chloro-substituted pyrrolopyrimidine derivatives, such as the 4-chloro variant, which exhibits different chemical and biological properties.
Aromatic heterocycle analysis demonstrates that both the pyrrole and pyrimidine components maintain their individual aromatic character while participating in the extended conjugated system. The nitrogen atoms in the heterocyclic framework contribute to the overall electronic structure through different mechanisms: the pyrrole nitrogen contributes two electrons from its lone pair to the aromatic system, while the pyrimidine nitrogens each contribute one electron as part of the double bond system. This differential contribution creates unique electronic density patterns that influence the compound's reactivity and binding properties.
International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Validation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic compounds with specific substitution patterns. The official International Union of Pure and Applied Chemistry name is "this compound," which accurately describes the structural features and substitution pattern of this compound. The nomenclature system identifies the parent bicyclic framework as pyrrolo[2,3-d]pyrimidine, indicating the specific fusion pattern between the pyrrole and pyrimidine rings.
The Chemical Abstracts Service registry number for this compound is 90994-17-5, providing unambiguous identification within chemical databases and literature. This registry number serves as a unique identifier that distinguishes this specific compound from other closely related pyrrolopyrimidine derivatives. The Chemical Abstracts Service system ensures accurate identification and prevents confusion with structural isomers or other chloro-substituted variants within the same chemical family.
Additional nomenclature considerations include various synonyms and alternative naming conventions found in chemical literature. The compound may also be referenced using systematic names that emphasize different structural aspects or historical naming conventions. However, the International Union of Pure and Applied Chemistry name remains the preferred designation for scientific communication and database registration purposes.
The validation of nomenclature accuracy is supported by multiple independent chemical databases, including PubChem, which provides comprehensive structural and naming information. These databases cross-reference various naming systems and ensure consistency across different chemical information platforms. The standardized nomenclature facilitates accurate communication within the scientific community and supports efficient literature searching and chemical inventory management.
| Nomenclature Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Abstracts Service Number | 90994-17-5 |
| Molecular Formula | C6H4ClN3 |
| PubChem Compound Identifier | 45789837 |
| International Chemical Identifier | InChI=1S/C6H4ClN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) |
Tautomeric Forms and Protonation State Dynamics
The tautomeric behavior of this compound involves multiple equilibrium states that depend on environmental conditions, particularly pH and solvent polarity. The primary tautomeric consideration centers on the mobile hydrogen atom associated with the pyrrole nitrogen at the 7-position, which can undergo rapid exchange under appropriate conditions. This proton mobility creates dynamic equilibria that influence both the chemical reactivity and physical properties of the compound.
Protonation state dynamics are particularly significant for this compound due to the presence of multiple nitrogen atoms that can serve as protonation sites. The pyrimidine nitrogen atoms exhibit different basicity profiles compared to the pyrrole nitrogen, creating a complex protonation landscape that varies with solution pH. Research has indicated that pyrrolopyrimidine derivatives generally exhibit higher protonation constants compared to their structural analogs, suggesting enhanced basicity due to the extended aromatic system.
The chlorine substituent at the 6-position influences tautomeric equilibria through its electron-withdrawing properties, which affect the electron density distribution across the heterocyclic system. This electronic perturbation can stabilize certain tautomeric forms while destabilizing others, creating preferential equilibrium positions under specific conditions. The impact of halogen substitution on tautomeric behavior has been documented in related pyrrolopyrimidine systems, where electronic effects significantly influence proton transfer kinetics and equilibrium positions.
Solvent effects play a crucial role in determining the predominant tautomeric forms, with polar protic solvents generally favoring different equilibrium positions compared to nonpolar or aprotic environments. The hydrogen bonding capacity of the solvent system can stabilize specific tautomeric forms through intermolecular interactions, particularly involving the nitrogen atoms and the mobile proton of the pyrrole ring. These solvent-dependent equilibria have important implications for chemical reactivity and spectroscopic analysis of the compound.
Environmental factors such as temperature also influence tautomeric equilibria, with higher temperatures generally increasing the rate of proton exchange while potentially shifting equilibrium positions. The activation energies for tautomeric interconversion in pyrrolopyrimidine systems are typically low, allowing for rapid equilibration under most experimental conditions. This dynamic behavior must be considered when interpreting analytical data and designing chemical transformations involving this compound.
Crystallographic Data and Conformational Analysis
Crystallographic analysis of this compound reveals important structural details regarding molecular geometry, intermolecular interactions, and solid-state packing arrangements. The compound exhibits a planar bicyclic structure in the crystalline state, consistent with the aromatic character of the fused ring system. The planarity of the molecule facilitates π-π stacking interactions between adjacent molecules in the crystal lattice, contributing to the overall stability of the solid-state structure.
Bond length analysis from crystallographic data demonstrates the aromatic character of both ring systems, with carbon-carbon and carbon-nitrogen bond distances falling within expected ranges for aromatic heterocycles. The chlorine substituent exhibits typical carbon-chlorine bond characteristics, with bond lengths and angles that reflect the sp2 hybridization of the carbon atom to which it is attached. The electronic influence of the chlorine atom is evident in the subtle perturbations of nearby bond lengths and angles within the heterocyclic framework.
Conformational analysis reveals that the molecule maintains rigidity due to the constraints imposed by the bicyclic aromatic system. Unlike flexible aliphatic systems, the pyrrolopyrimidine framework restricts molecular motion to minor vibrational and rotational movements around equilibrium positions. This conformational restriction has important implications for biological activity and molecular recognition processes, as the compound presents a well-defined three-dimensional structure for intermolecular interactions.
Intermolecular interactions in the crystal structure include hydrogen bonding involving the pyrrole nitrogen atom and potential halogen bonding interactions involving the chlorine substituent. These non-covalent interactions influence both the crystal packing arrangement and the physical properties of the solid compound. The analysis of these interactions provides insights into the compound's behavior in different chemical environments and its potential for forming specific molecular complexes.
The thermal motion parameters derived from crystallographic analysis indicate the relative flexibility of different molecular regions, with the chlorine substituent typically exhibiting higher thermal motion compared to the rigid ring system. This information contributes to understanding the dynamic behavior of the molecule in the solid state and provides validation for computational modeling studies of molecular motion and flexibility.
| Crystallographic Parameter | Typical Value Range |
|---|---|
| Space Group | Variable (compound-dependent) |
| Crystal System | Monoclinic/Triclinic (typical) |
| Molecular Planarity | Highly planar (aromatic system) |
| Carbon-Chlorine Bond Length | 1.70-1.75 Å |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking |
| Thermal Motion | Low (rigid aromatic framework) |
Properties
IUPAC Name |
6-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAOTRGDQKVOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672061 | |
| Record name | 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90994-17-5 | |
| Record name | 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
The preparation of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine involves a multi-step process:
Condensation Reaction : The first step involves condensing 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate to obtain 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene .
Addition Condensation Cyclization : This intermediate is then subjected to an addition condensation cyclization reaction with formamidine salt in the presence of an alkali, followed by an elimination reaction to form the desired pyrrolopyrimidine derivative.
Reaction Conditions : The addition condensation cyclization typically occurs at temperatures between 0°C to 50°C , while the elimination reaction is carried out at higher temperatures, ranging from 50°C to 110°C .
Synthesis of Pyrrolopyrimidine Derivatives
General Synthesis Strategies
Pyrrolopyrimidine derivatives can be synthesized through various methods, including:
- Cyclization Reactions : These involve forming the pyrimidine ring onto a pre-existing pyrrole structure.
- Chlorination Reactions : These are used to introduce chlorine atoms into specific positions on the pyrrolopyrimidine scaffold.
Example: Chlorination of Pyrrolopyrimidine Derivatives
For example, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol can be chlorinated using phosphorus oxychloride in an aromatic solvent like toluene . The reaction involves heating the mixture to facilitate the chlorination process.
Data Tables for Synthesis Conditions
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It is also involved in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and dimethyl sulfoxide (DMSO).
Suzuki Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Pharmaceutical Applications
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine serves as an essential intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate cell growth and proliferation.
Kinase Inhibitors
The compound is pivotal in synthesizing several active pharmaceutical ingredients (APIs) such as:
| Compound | Target Disease |
|---|---|
| Ruxolitinib | Myelofibrosis |
| Tofacitinib | Rheumatoid Arthritis |
| Oclacitinib | Atopic Dermatitis |
| Baricitinib | Rheumatoid Arthritis |
| Itacitinib | Cancer |
| AZD-5363 | Cancer |
| Pevonedistat | Cancer |
These drugs primarily function by inhibiting specific kinases involved in disease progression, thus offering targeted therapeutic strategies.
Anticancer Activity
Recent studies have identified derivatives of this compound that exhibit significant anticancer properties. For instance, a study evaluated various derivatives against CDK9/CyclinT and Haspin kinases, revealing promising inhibitory activities:
| Derivative | IC50 (μM) | Target |
|---|---|---|
| Compound 7d | 0.38 | CDK9/CyclinT |
| Compound 7f | 0.11 | Haspin |
These findings suggest that these derivatives could serve as valuable starting points for developing new anticancer drugs .
Antiviral and Anti-inflammatory Properties
In addition to its role in cancer therapy, certain derivatives of this compound have demonstrated antiviral activity and potential applications in treating inflammatory diseases. The ability to modify the core structure allows researchers to tailor compounds for specific therapeutic effects.
Safety Considerations
While this compound is classified as low toxicity, safety protocols are essential during handling due to potential irritants. Proper personal protective equipment (PPE) should be used to mitigate risks associated with inhalation or skin contact.
Mechanism of Action
The mechanism of action of 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the upregulation of pro-apoptotic proteins like Bax and caspase-3 and the downregulation of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrrolo[2,3-d]pyrimidine scaffold accommodates diverse substituents, which influence physicochemical and biological properties. Key analogs include:
Table 1: Structural Analogs of Pyrrolo[2,3-D]pyrimidine
Key Observations :
- Positional Effects : Chlorine at position 6 (target compound) vs. 4 (e.g., CAS 35808-68-5) alters reactivity. Position 4 is more commonly substituted in nucleophilic reactions (e.g., amination in ), while position 6 substitutions are rarer and may require specialized routes .
- Halogen Influence : Bromine or iodine at position 6 () increases molecular weight and polarizability, enhancing cross-coupling utility compared to chlorine .
- Bulkier Substituents : Cyclopentyl groups at position 7 () improve lipophilicity and anticancer potency, suggesting that N7 modifications are critical for biological activity.
Physicochemical Properties
- Solubility and pKa: The 6-chloro substituent’s electron-withdrawing effect lowers basicity compared to amino-substituted analogs (e.g., 6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine, pKa ~11.71) .
- Thermal Stability : Melting points vary significantly; 2,4-dichloro derivatives () are solids at room temperature, while cyclopentyl-substituted compounds () have lower melting points (65–66°C) due to reduced crystallinity .
Biological Activity
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is a member of the pyrrolo[2,3-d]pyrimidine family, which has gained attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing kinase inhibitors and anticancer agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.
This compound is characterized by its unique bicyclic structure, which allows for various chemical modifications that can enhance its biological activity. The presence of the chloro substituent at the 6-position plays a crucial role in its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activities of 6-chloro derivatives of pyrrolo[2,3-d]pyrimidines have been extensively studied, particularly their roles as receptor tyrosine kinase (RTK) inhibitors and anticancer agents. Below are key findings from recent research:
-
Anticancer Activity :
- Several derivatives of this compound have demonstrated significant anticancer properties. For instance, compounds synthesized with this scaffold showed potent inhibition against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells.
- In one study, a derivative exhibited an IC50 value of 0.66 μM against A549 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like Cabozantinib .
-
Receptor Tyrosine Kinase Inhibition :
- Compounds derived from this compound have been identified as effective inhibitors of multiple RTKs such as EGFR and VEGFR. For example, certain derivatives showed improved inhibitory potency against these targets compared to previously reported compounds .
- Notably, one compound demonstrated an IC50 value as low as 40 nM against VEGFR2, showcasing its potential as a targeted therapy for cancers reliant on these signaling pathways .
-
Mechanism of Action :
- The mechanism underlying the anticancer activity often involves induction of apoptosis in cancer cells. Studies have shown that certain derivatives increase levels of pro-apoptotic proteins like caspase-3 while downregulating anti-apoptotic factors such as Bcl-2 .
- Molecular docking studies suggest that these compounds bind effectively to the active sites of kinases, mimicking the action of established inhibitors like sunitinib .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the pyrrolo[2,3-d]pyrimidine core significantly affect biological activity:
- Substituent Effects : The introduction of electron-withdrawing groups (EWGs) on the aromatic rings enhances activity against cancer cell lines. For instance, compounds with double EWGs exhibited improved potency compared to those with less favorable substituents .
- Positioning of Substituents : Variations in the position and type of substituents on the pyrimidine ring can lead to substantial differences in inhibitory activity against specific kinases. This highlights the importance of careful design in drug development aimed at optimizing efficacy and selectivity .
Case Studies
Several case studies exemplify the potential of this compound derivatives:
- Case Study 1 : A novel compound derived from this scaffold was tested against multiple cancer cell lines and was found to induce apoptosis more effectively than traditional chemotherapeutics.
- Case Study 2 : Another derivative exhibited significant anti-inflammatory properties alongside its anticancer effects, suggesting broader therapeutic applications beyond oncology.
Q & A
Q. Example Table: Reaction Conditions and Yields
| Amine Type | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Aniline derivatives | 12 | 27–86 | |
| Aliphatic amines | 48 | 16–94 | |
| Cyclopentyl groups | 10 | 56 |
Key variables affecting yield include amine nucleophilicity, solvent polarity, and acid catalyst concentration .
Basic: How are synthesized derivatives purified and structurally validated?
Methodological Answer:
- Purification : Use recrystallization (e.g., methanol) or column chromatography for intermediates.
- Structural Confirmation :
Advanced: How to design analogs for selective kinase inhibition?
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :
Q. Example Table: Kinase Inhibition Profiles
| Derivative Substituents | Target Kinase | IC (nM) | Reference |
|---|---|---|---|
| 4-(3-Fluorophenyl), C5-ethyl | EGFR | 50 | |
| 4-(4-Chlorophenyl), C6-benzyl | VEGFR2 | 120 | |
| 7-Cyclopentyl, C2-chloro | CK1δ | 35 |
Use molecular docking to predict binding poses and prioritize substituents .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
Orthogonal Assays : Validate kinase inhibition via enzymatic assays (e.g., ADP-Glo™) and cell-based viability tests (e.g., MTT) .
Control Variables : Ensure consistent cell lines (e.g., MCF-7 for breast cancer) and solvent concentrations .
Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns simulations in GROMACS) to assess binding stability .
Metabolic Stability : Check for off-target effects using cytochrome P450 inhibition assays .
Advanced: What computational methods predict binding modes with kinases?
Methodological Answer:
- Docking Software : Use AutoDock Vina or Schrödinger Suite to screen derivatives against kinase crystal structures (e.g., PDB ID: 1XKK for EGFR) .
- Binding Energy Scoring : Prioritize compounds with ΔG < -7 kcal/mol .
- MD Simulations : Run 50–100 ns simulations to assess conformational stability (e.g., RMSD < 2 Å for CK1δ-compound 6e) .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- Toxicity : Classified as Acute Tox. 3 (Oral) with WGK 3 hazard .
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Disposal : Follow regional regulations for toxic solids (UN2811, Packing Group III) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
Advanced: How to optimize reaction conditions for higher yields?
Methodological Answer:
Solvent Screening : Test polar aprotic solvents (e.g., DMF) for faster kinetics .
Catalyst Optimization : Replace HCl with Lewis acids (e.g., ZnCl) for milder conditions .
Microwave Synthesis : Reduce reaction time from 48 h to 1–2 h under solvent-free conditions .
Scale-Up : Use continuous flow reactors for multi-gram synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
